molecular formula C21H19F2N5O2S2 B2727828 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105225-26-0

2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2727828
CAS No.: 1105225-26-0
M. Wt: 475.53
InChI Key: YQOIKBDIMUNJMQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure integrates a piperazine moiety substituted with a 3,4-difluorobenzoyl group, linked via a thioether bridge to an N-phenylacetamide side chain. The 3,4-difluorobenzoyl group may enhance lipophilicity and metabolic stability, while the phenylacetamide tail could influence target binding affinity.

Properties

IUPAC Name

2-[[5-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5O2S2/c22-16-7-6-14(12-17(16)23)19(30)27-8-10-28(11-9-27)20-25-26-21(32-20)31-13-18(29)24-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOIKBDIMUNJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a derivative of 1,3,4-thiadiazole, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F2N6O3S2C_{19}H_{18}F_{2}N_{6}O_{3}S_{2} with a molecular weight of 480.5 g/mol. The structure includes a piperazine ring and a thiadiazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

  • Antifungal Activity :
    • A study on related thiadiazole derivatives indicated significant antifungal properties against various strains of Candida, particularly C. albicans and C. glabrata. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 5 µg/mL . The mechanism was linked to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.
  • Mechanism of Action :
    • The primary mechanism involves interaction with the enzyme 14-α-sterol demethylase , essential for ergosterol synthesis in fungi. Docking studies suggest that the thiadiazole ring enhances binding affinity to this enzyme .
  • ADME Properties :
    • The absorption, distribution, metabolism, and excretion (ADME) profile indicates favorable characteristics for drug development. The compound exhibits good solubility and permeability predictions, suggesting potential bioavailability in vivo .

Case Study 1: Antifungal Efficacy

A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for antifungal activity. Among them, compounds containing the difluorobenzoyl substituent demonstrated enhanced activity against multiple Candida species. For instance:

CompoundMIC (µg/mL)Target Organism
3k10C. albicans
3l5C. glabrata

These findings underscore the significance of structural modifications in enhancing antifungal potency .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at the piperazine ring significantly affect biological activity. Substituents like difluorobenzoyl not only improved antifungal efficacy but also influenced cytotoxicity profiles against mammalian cells .

Comparison with Similar Compounds

Key Structural Features:

Compound Name Core Structure Substituents Fluorination Pattern Reference ID
Target Compound 1,3,4-Thiadiazole 3,4-Difluorobenzoyl-piperazine, thioether, N-phenylacetamide 3,4-Difluoro on benzoyl
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide 1,3,4-Thiadiazole Ethyl, 2-fluorophenyl-piperazine, acetamide 2-Fluoro on phenyl
2-((5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide 1,3,4-Thiadiazole 2-Fluorobenzoyl-piperazine, thioether, N-isopropylacetamide 2-Fluoro on benzoyl
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) 1,3,4-Thiadiazole Piperidine-ethylthio, benzamide Varies (e.g., halogenated)

Analysis :

  • Fluorination Position: The target compound’s 3,4-difluorobenzoyl group differs from mono-fluorinated analogs (e.g., 2-fluoro in ), which may alter electronic properties and steric interactions with biological targets.
  • Piperazine vs.
  • Acetamide Modifications : The N-phenylacetamide in the target compound contrasts with N-isopropyl () or benzamide () groups, which could influence binding pocket compatibility in enzyme targets like acetylcholinesterase .

Reported Activities of Structural Analogs:

Compound Class Biological Activity Mechanism/Relevance Reference ID
1,3,4-Thiadiazole-Benzamide () Acetylcholinesterase inhibition (IC₅₀: 1.2–8.7 µM) Potential for neurodegenerative disease therapy
2-Fluorophenyl-Piperazine () Not explicitly reported; structural similarity to dopamine D₂ ligands Possible CNS activity
Thiadiazole-Triazole () α-Glucosidase inhibition (IC₅₀: 12.3–34.6 µM) Antidiabetic applications

Inferences for Target Compound :

  • The 3,4-difluorobenzoyl group may enhance binding to hydrophobic enzyme pockets compared to non-fluorinated analogs.
  • The thioether linkage (shared with ) could improve metabolic stability over oxygen-containing analogs.

Pharmacokinetic and Physicochemical Properties

Property Target Compound (Predicted) Analog () Analog ()
LogP (Lipophilicity) ~3.5 (high due to difluorobenzoyl) ~2.8 (2-fluorophenyl) ~2.1–3.0 (varies with substituents)
Solubility Low (requires formulation optimization) Moderate (piperazine enhances solubility) Low to moderate
Metabolic Stability High (fluorine reduces CYP450 metabolism) Moderate Moderate to high

Key Findings and Implications

Structural Uniqueness: The target compound’s 3,4-difluorobenzoyl-piperazine and phenylacetamide groups distinguish it from mono-fluorinated or simpler acetamide analogs, suggesting tailored interactions with enzymes like acetylcholinesterase or α-glucosidase .

Synthetic Complexity : Fluorination at the 3,4-position introduces synthetic challenges compared to analogs with single fluorine substituents .

Biological Potential: While direct data are lacking, structural parallels to acetylcholinesterase inhibitors (e.g., ) and antidiabetic agents (e.g., ) highlight therapeutic opportunities.

Preparation Methods

Alkylation with Bromoacetamide

2-Bromo-N-phenylacetamide is prepared by brominating phenylacetic acid followed by amidation with aniline. The thiolate anion (generated using sodium hydride or potassium tert-butoxide) attacks the bromoacetamide in a polar solvent like tetrahydrofuran (THF).

$$
\text{Thiadiazole-SH} + \text{Br-CH}_2\text{-CONHPh} \xrightarrow[\text{NaH}]{\text{THF}} \text{Target Compound}
$$

Mitsunobu Reaction

An alternative employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the thiol with a hydroxyl-containing acetamide precursor.

Acetamide Functionalization

The N-phenylacetamide group is introduced either before or after thioether formation. A robust method involves coupling phenylacetic acid with aniline using carbodiimide reagents (e.g., EDC/HOBt).

$$
\text{Phenylacetic Acid} + \text{Aniline} \xrightarrow[\text{EDC/HOBt}]{\text{CH}_3\text{CN}} \text{N-Phenylacetamide}
$$

Alternative Pathways and Optimization Strategies

One-Pot Synthesis

Recent patents describe a one-pot approach where 5-amino-1,3,4-thiadiazole-2-thiol reacts sequentially with 3,4-difluorobenzoyl chloride, piperazine, and bromoacetamide in a single reactor. This method reduces purification steps but requires precise stoichiometric control.

Microwave-Assisted Coupling

Inspired by Suzuki coupling methodologies, microwave irradiation (120–130°C, 35–75 minutes) accelerates the reaction between thiadiazole intermediates and benzoyl-piperazine derivatives, improving yields from 60% to 85%.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Source
Thiadiazole formation Cyclization HCl, POCl₃, 80°C 70–75
Piperazine acylation Acyl chloride reaction DCM, Et₃N, RT 90–95
Thioether formation Alkylation THF, NaH, 0°C→RT 65–70
Microwave coupling Pd catalysis DME, Na₂CO₃, 130°C, microwave 80–85

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